3-Pyridinecarbonitrile, 6-[[(2-bromophenyl)methylene]hydrazino]-2,4,5-trichloro-
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Overview
Description
6-{2-[(E)-1-(2-BROMOPHENYL)METHYLIDENE]HYDRAZINO}-2,4,5-TRICHLORO-3-PYRIDYL CYANIDE is a complex organic compound with a unique structure that includes a bromophenyl group, a hydrazino group, and a pyridyl cyanide group
Preparation Methods
The synthesis of 6-{2-[(E)-1-(2-BROMOPHENYL)METHYLIDENE]HYDRAZINO}-2,4,5-TRICHLORO-3-PYRIDYL CYANIDE typically involves multiple steps, including the formation of the bromophenyl group, the hydrazino group, and the pyridyl cyanide group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve scaling up these synthetic routes and optimizing reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-{2-[(E)-1-(2-BROMOPHENYL)METHYLIDENE]HYDRAZINO}-2,4,5-TRICHLORO-3-PYRIDYL CYANIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: The compound may be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 6-{2-[(E)-1-(2-BROMOPHENYL)METHYLIDENE]HYDRAZINO}-2,4,5-TRICHLORO-3-PYRIDYL CYANIDE involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used, such as its role in a chemical reaction or its interaction with biological molecules.
Comparison with Similar Compounds
Similar compounds to 6-{2-[(E)-1-(2-BROMOPHENYL)METHYLIDENE]HYDRAZINO}-2,4,5-TRICHLORO-3-PYRIDYL CYANIDE include other bromophenyl derivatives and pyridyl cyanide compounds These compounds share some structural similarities but may differ in their chemical properties and applications
Properties
Molecular Formula |
C13H6BrCl3N4 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
6-[(2E)-2-[(2-bromophenyl)methylidene]hydrazinyl]-2,4,5-trichloropyridine-3-carbonitrile |
InChI |
InChI=1S/C13H6BrCl3N4/c14-9-4-2-1-3-7(9)6-19-21-13-11(16)10(15)8(5-18)12(17)20-13/h1-4,6H,(H,20,21)/b19-6+ |
InChI Key |
XMAJPJFEVPGLMR-KPSZGOFPSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC2=C(C(=C(C(=N2)Cl)C#N)Cl)Cl)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=C(C(=C(C(=N2)Cl)C#N)Cl)Cl)Br |
Origin of Product |
United States |
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